molecular formula C10H11ClO B13286412 3-(4-Chloro-3-methylphenyl)propanal

3-(4-Chloro-3-methylphenyl)propanal

Cat. No.: B13286412
M. Wt: 182.64 g/mol
InChI Key: DYUVACAJGHKQMM-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)propanal is an organic compound with the molecular formula C10H11ClO. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its aromatic ring substituted with a chlorine atom and a methyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)propanal typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 4-chloro-3-methylbenzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Chloro-3-methylphenyl)propanoic acid.

    Reduction: 3-(4-Chloro-3-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)propanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring’s substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanal
  • 3-(4-Methylphenyl)propanal
  • 3-(4-Bromo-3-methylphenyl)propanal

Uniqueness

3-(4-Chloro-3-methylphenyl)propanal is unique due to the presence of both chlorine and methyl substituents on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The compound’s specific structure allows for targeted applications in various fields, making it a valuable chemical in research and industry.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-(4-chloro-3-methylphenyl)propanal

InChI

InChI=1S/C10H11ClO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-7H,2-3H2,1H3

InChI Key

DYUVACAJGHKQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC=O)Cl

Origin of Product

United States

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